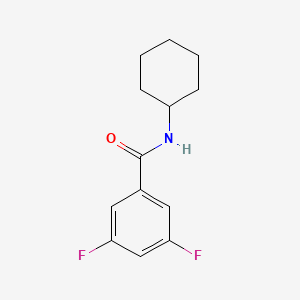

N-cyclohexyl-3,5-difluorobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Advanced Chemical Research

Benzamide derivatives represent a cornerstone in modern medicinal chemistry and materials science, recognized for their wide spectrum of biological activities and their utility as versatile synthetic intermediates. ontosight.ainih.govwikipedia.org These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, have been extensively investigated for their potential therapeutic applications. Research has demonstrated their efficacy as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The specific substitutions on the benzamide core are critical in determining the compound's biological profile and its interaction with specific targets. ontosight.ai

In recent years, benzamide scaffolds have been at the forefront of developing potent and orally active tubulin inhibitors, which are promising for cancer therapy. acs.org Furthermore, N-benzyl benzamide derivatives have shown potential as selective inhibitors for enzymes implicated in Alzheimer's disease, highlighting the therapeutic breadth of this chemical class. acs.org The adaptability of the benzamide structure allows for systematic modifications, enabling researchers to fine-tune the compound's properties for enhanced potency and selectivity. nih.gov

Rationale for Focused Investigation of Fluorinated Cyclohexylbenzamides

The specific focus on fluorinated cyclohexylbenzamides, such as N-cyclohexyl-3,5-difluorobenzamide, is driven by the strategic advantages conferred by both the fluorine atoms and the cyclohexyl group in drug design and chemical synthesis.

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeation, and enhanced binding affinity to target proteins. nih.govresearchgate.net The carbon-fluorine bond is exceptionally stable, which can delay the metabolism of a drug, thereby prolonging its biological half-life. wikipedia.org Adding fluorine can also increase a compound's lipophilicity, which often improves its ability to cross cell membranes. researchgate.netwikipedia.org This strategic fluorination can block metabolic oxidation sites on aromatic rings, preventing the formation of potentially toxic metabolites. wikipedia.orgmdpi.com

Overview of this compound within the Amide Functional Class

This compound is classified as a secondary amide, a functional group of paramount importance in chemistry and biology. The amide bond is exceptionally stable due to resonance delocalization and is a fundamental component of peptides and proteins. frontiersin.org This stability, combined with the ability of the amide group to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), makes it a critical feature in the structure of many pharmaceutical compounds and functional materials. nih.govtaylorandfrancis.com

The synthesis of this compound can be achieved through the reaction of 3,5-difluorobenzoyl chloride with cyclohexylamine (B46788). nih.gov The resulting compound possesses a distinct set of chemical properties derived from its constituent parts: the difluorinated benzene ring, the amide linkage, and the cyclohexyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-cyclohexylbenzamide |

|---|---|---|

| Molecular Formula | C₁₃H₁₅F₂NO | C₁₃H₁₇NO |

| Molecular Weight | 239.26 g/mol | 203.28 g/mol nih.gov |

| Appearance | Solid (predicted) | White to off-white solid cymitquimica.com |

| IUPAC Name | This compound | N-cyclohexylbenzamide nih.gov |

| Synthesis Precursors | 3,5-difluorobenzoyl chloride, Cyclohexylamine nih.gov | Benzoic acid, Cyclohexylamine |

This table is generated based on available data for the specified compounds and their close analogs.

Historical Trajectories and Emerging Trends in Related Chemical Scaffolds

The study of benzamides has a rich history, with early observations of their properties dating back to the pioneers of organic chemistry. For instance, Justus von Liebig and Friedrich Wöhler noted the polymorphic nature of benzamide, where different crystal forms could be obtained from the same compound. wikipedia.org Foundational synthetic methods, such as the Friedel-Crafts reaction, have been adapted for the direct synthesis of benzamides from readily available chemicals. nih.gov Traditional synthesis often involves the coupling of carboxylic acids and amines, or the use of benzoyl chloride. catrin.comslideshare.net

In recent decades, the field has seen a significant shift towards the development of more sustainable and efficient synthetic methodologies for creating amide bonds. nih.gov This has been driven by the inclusion of amide synthesis as a key area in green chemistry research. nih.gov Modern approaches focus on direct amidation and the use of novel catalysts to avoid harsh reaction conditions and wasteful byproducts. nih.govnih.gov A revolutionary trend is the use of isocyanides in multi-component reactions to rapidly generate diverse and complex amides from simple, cost-effective starting materials. catrin.com This innovative approach not only expands the chemist's toolbox but also facilitates the late-stage functionalization of complex molecules, which is highly valuable in drug discovery. catrin.com The ongoing evolution in the synthesis of amide-containing scaffolds like this compound underscores their enduring importance in science.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzamide |

| N-benzyl benzamide |

| N-cyclohexyl-3-fluorobenzamide |

| 3,5-difluorobenzoyl chloride |

| Cyclohexylamine |

| N-cyclohexylbenzamide |

| Benzoic acid |

| Isocyanides |

Structure

3D Structure

Properties

Molecular Formula |

C13H15F2NO |

|---|---|

Molecular Weight |

239.26 g/mol |

IUPAC Name |

N-cyclohexyl-3,5-difluorobenzamide |

InChI |

InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) |

InChI Key |

VZLHEZBEUGTFAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for N Cyclohexyl 3,5 Difluorobenzamide

Retrosynthetic Analysis of N-cyclohexyl-3,5-difluorobenzamide

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary precursors. The most straightforward disconnection is at the amide bond, which reveals cyclohexylamine (B46788) and 3,5-difluorobenzoic acid as the key starting materials. This approach is based on the well-established amidation reaction, a cornerstone of organic synthesis.

Further disconnection of 3,5-difluorobenzoic acid could lead to precursors such as 1,3,5-trifluorobenzene or other appropriately substituted aromatic rings, which can be functionalized through halogenation and oxidation reactions. Similarly, cyclohexylamine can be retrosynthetically derived from cyclohexanone or aniline through various reductive amination or hydrogenation processes, respectively.

Conventional Solution-Phase Synthetic Routes

Amidation Reactions (e.g., Amine-Acid Coupling)

The most common method for synthesizing this compound is through the direct coupling of 3,5-difluorobenzoic acid and cyclohexylamine. This amidation can be achieved using a variety of coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with cyclohexylamine.

Table 1: Common Coupling Agents for Amidation

| Coupling Agent | Additive | Typical Solvent | Reaction Conditions |

|---|---|---|---|

| DCC | HOBt | Dichloromethane (DCM) | Room Temperature |

| EDC | HOBt | Dichloromethane (DCM) | Room Temperature |

| SOCl₂ | - | Toluene | Reflux |

| (COCl)₂ | - | Dichloromethane (DCM) | Room Temperature |

Precursor Synthesis and Halogenation Strategies

The synthesis of the key precursor, 3,5-difluorobenzoic acid, can be accomplished through several pathways. One common method involves the oxidation of 3,5-difluorotoluene. Another approach is the carboxylation of a 3,5-difluorophenyl Grignard reagent, which can be prepared from 1-bromo-3,5-difluorobenzene.

Halogenation strategies are central to the synthesis of fluorinated aromatic precursors. Electrophilic aromatic substitution is a fundamental process for introducing fluorine atoms onto a benzene (B151609) ring, though direct fluorination can be challenging due to the high reactivity of elemental fluorine. More practical methods often involve the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. Alternatively, diazotization of an appropriately substituted aniline followed by a Schiemann reaction can be employed to introduce a fluorine atom.

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. chemrxiv.org Ball milling is a common mechanochemical technique that can be applied to the synthesis of amides. chemrxiv.org

For the synthesis of this compound, a solid mixture of 3,5-difluorobenzoic acid and cyclohexylamine could be milled together, potentially with a catalytic amount of a coupling agent or a base. This solvent-free or low-solvent approach can lead to higher reaction rates, improved yields, and a reduction in chemical waste. While specific studies on the mechanochemical synthesis of this particular amide are not widely reported, the general applicability of this method to amide bond formation is well-documented. chemrxiv.orgresearchgate.net

Catalytic Systems in this compound Synthesis

The development of catalytic systems for amidation reactions is a significant area of research aimed at improving the efficiency and sustainability of amide synthesis. Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. These catalysts are believed to activate the carboxylic acid through the formation of an acylboronate intermediate.

Transition metal catalysts, such as those based on zirconium and niobium, have also been shown to be effective for direct amidation. researchgate.net For instance, Nb₂O₅ has been reported as a reusable Lewis acid catalyst for the amidation of a range of carboxylic acids and amines. researchgate.net The use of such catalytic systems could offer a more atom-economical and environmentally friendly route to this compound compared to stoichiometric coupling reagents.

Table 2: Potential Catalytic Systems for Amidation

| Catalyst Type | Example Catalyst | Proposed Mechanism |

|---|---|---|

| Boron-Based | Phenylboronic Acid | Formation of Acylboronate |

| Transition Metal | Zirconium(IV) chloride | Lewis Acid Activation of Carboxylic Acid |

| Metal Oxide | Niobium(V) oxide | Lewis Acid Activation of Carboxylic Acid |

Stereoselective and Diastereoselective Synthesis of Cyclohexyl Substructures

While the synthesis of this compound itself does not involve the creation of a new stereocenter at the amide bond, the stereochemistry of the cyclohexyl ring can be a critical consideration in the synthesis of related, more complex molecules. The stereoselective synthesis of substituted cyclohexylamine precursors is therefore an important area of study.

Methods for achieving stereoselectivity include the use of chiral catalysts in hydrogenation or reductive amination reactions. For example, the asymmetric hydrogenation of enamines or the reductive amination of cyclohexanones using chiral auxiliaries or catalysts can provide access to enantiomerically enriched cyclohexylamines. These chiral amines can then be used in the amidation reaction to produce non-racemic this compound derivatives.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. These principles focus on creating more sustainable chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency.

A common laboratory-scale synthesis of this compound involves the reaction of 3,5-difluorobenzoyl chloride with cyclohexylamine. nih.gov While effective, this method presents several drawbacks from a green chemistry perspective. The preparation of the acyl chloride intermediate from 3,5-difluorobenzoic acid typically requires the use of hazardous reagents such as thionyl chloride or oxalyl chloride, which generate significant amounts of corrosive and toxic byproducts.

Alternative Synthetic Routes and Atom Economy

To enhance the greenness of the synthesis, alternative methodologies that improve atom economy are being explored. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

One promising alternative is the direct catalytic amidation of 3,5-difluorobenzoic acid with cyclohexylamine. This approach avoids the pre-activation of the carboxylic acid, thereby eliminating the use of hazardous reagents and the generation of associated waste. Various catalysts, including those based on boron, titanium, and zirconium, have been investigated for direct amidation reactions. catalyticamidation.inforesearchgate.netdur.ac.ukmdpi.com The only byproduct in this ideal reaction is water, leading to a significantly higher atom economy.

Table 1: Comparison of Atom Economy for Synthetic Routes to this compound

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| Traditional (Acyl Chloride) | 3,5-difluorobenzoyl chloride, Cyclohexylamine | This compound | HCl | ~71% |

| Direct Catalytic Amidation | 3,5-difluorobenzoic acid, Cyclohexylamine | This compound | H₂O | ~93% |

Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation for the traditional route assumes the acyl chloride is prepared from the carboxylic acid and thionyl chloride in a separate step, with the byproducts of that step not included in this simplified comparison.

Solvent Selection and Energy Efficiency

The choice of solvent is another critical aspect of green synthesis. Traditional amide synthesis often employs chlorinated solvents or polar aprotic solvents like N,N-dimethylformamide (DMF), which have significant health and environmental concerns. Green chemistry encourages the use of safer, more environmentally benign solvents. Solvent selection guides, such as the one developed by Sanofi, can aid in choosing more sustainable options. ubc.ca For the synthesis of this compound, exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, could significantly reduce the environmental footprint of the process.

Furthermore, optimizing reaction conditions to reduce energy consumption is a key tenet of green chemistry. This can involve the use of catalysts that allow for lower reaction temperatures and shorter reaction times. Microwave-assisted synthesis is another technique that can sometimes accelerate reactions and reduce energy usage compared to conventional heating methods.

Enzymatic Synthesis

A frontier in green chemistry is the use of enzymes as catalysts. Lipases, for instance, have been shown to catalyze the formation of amide bonds under mild conditions. An enzymatic synthesis of this compound from 3,5-difluorobenzoic acid and cyclohexylamine would offer high selectivity and operate under environmentally friendly conditions, often in aqueous media or green solvents.

Scalability Considerations and Process Chemistry for this compound

Translating a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. Process chemistry focuses on developing safe, reliable, and economically viable processes for the large-scale production of chemicals.

Process Mass Intensity (PMI)

A key metric in assessing the sustainability of a manufacturing process is the Process Mass Intensity (PMI). PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. While specific PMI data for the industrial production of this compound is not publicly available, a general goal in the pharmaceutical and fine chemical industries is to reduce PMI values.

Table 2: Factors Influencing Process Mass Intensity (PMI) in the Synthesis of this compound

| Factor | Impact on PMI | Strategies for Reduction |

| Choice of Synthetic Route | Direct amidation has a lower theoretical PMI than the acyl chloride route due to fewer reagents and steps. | Adopt catalytic routes with high atom economy. |

| Solvent Usage | Solvents are often the largest contributor to mass in a process. | Select solvents that are effective in smaller quantities, and implement solvent recycling programs. |

| Work-up and Purification | Extensive purification steps (e.g., chromatography, recrystallization) increase solvent and energy consumption. | Develop selective reactions that minimize byproduct formation, and optimize crystallization processes to reduce solvent use. |

| Water Usage | Aqueous work-ups can contribute significantly to the total mass. | Minimize water use in extractions and washes; consider alternative purification methods. |

Flow Chemistry

For the large-scale synthesis of this compound, transitioning from batch to continuous flow processing can offer significant advantages. Flow chemistry involves pumping reagents through a reactor where the reaction occurs continuously. This technology can lead to:

Improved Safety: Smaller reaction volumes at any given time reduce the risks associated with highly exothermic reactions or the handling of hazardous materials.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control and mixing, leading to more consistent product quality and potentially higher yields. mdpi.comresearchgate.netpharmablock.com

Increased Productivity: Continuous operation can lead to higher throughput compared to the sequential steps of batch processing.

Facilitated Automation and Integration: Flow systems are more easily automated and can be integrated into multi-step syntheses, reducing manual handling and the need for isolating intermediates.

Telescoped Synthesis

In a large-scale setting, "telescoping" or "one-pot" synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency. For this compound, a telescoped process could involve the in-situ formation of a reactive intermediate from 3,5-difluorobenzoic acid, immediately followed by the addition of cyclohexylamine to form the final product. This approach reduces solvent use, waste generation, and processing time.

Safety and Hazard Analysis

A thorough hazard analysis is paramount for any large-scale chemical synthesis. For this compound, potential hazards could include the corrosive nature of reagents like thionyl chloride, the flammability of organic solvents, and the exothermic nature of the amidation reaction. Process safety management involves identifying these hazards, assessing the risks, and implementing control measures to ensure safe operation. This includes proper reactor design, temperature and pressure monitoring, and emergency shutdown procedures.

Advanced Spectroscopic and Structural Elucidation of N Cyclohexyl 3,5 Difluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For a molecule like N-cyclohexyl-3,5-difluorobenzamide, a suite of NMR experiments would be employed to fully characterize its structure.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR techniques are pivotal in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would reveal the connectivity within the cyclohexyl ring protons and any coupling between the amide N-H proton and the adjacent cyclohexyl C-H. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the direct assignment of carbon signals based on their attached protons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). columbia.edu This is crucial for identifying quaternary carbons and for connecting different parts of the molecule, such as linking the cyclohexyl ring to the benzoyl moiety via correlations from the cyclohexyl protons to the amide carbonyl carbon. researchgate.net

Illustrative NMR Data Interpretation

While specific NMR data for this compound is not publicly available, the following table illustrates the type of data that would be obtained and its interpretation. The chemical shifts are hypothetical but based on typical values for similar structures. core.ac.ukresearchgate.net

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Amide N-H | ~8.0 (broad singlet) | - | Carbonyl C, Cyclohexyl C1 |

| Aromatic C-H (2,6) | ~7.4 (doublet) | ~110 | Carbonyl C, Aromatic C4 |

| Aromatic C-H (4) | ~7.2 (triplet) | ~105 | Aromatic C2, C6 |

| Cyclohexyl C-H (1) | ~3.8 (multiplet) | ~50 | Carbonyl C, Cyclohexyl C2, C6 |

| Cyclohexyl CH₂ | 1.2-2.0 (multiplets) | 25-35 | Other cyclohexyl carbons |

| Carbonyl C=O | - | ~165 | - |

| Aromatic C-F (3,5) | - | ~163 | - |

| Aromatic C (1) | - | ~138 | - |

Fluorine NMR (¹⁹F NMR) for Substituent Effects

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms in a molecule. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to substituent effects. nih.gov For this compound, the two fluorine atoms at the 3 and 5 positions are chemically equivalent, and thus a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electron-withdrawing nature of the benzamide (B126) group and can be compared to that of 3,5-difluorobenzoic acid to assess the electronic impact of the N-cyclohexylamide group. chemicalbook.com

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the local environment of the nuclei (e.g., ¹³C, ¹⁵N) in the crystal lattice. While no solid-state NMR studies have been reported for this compound, this technique would be instrumental in identifying and characterizing any polymorphic forms.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining the absolute and relative stereochemistry of a molecule.

For this compound, X-ray crystallography would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Based on studies of similar compounds like N-cyclohexyl-3-fluorobenzamide, it is expected that the cyclohexyl ring would adopt a stable chair conformation. nih.gov The analysis would also determine the dihedral angle between the plane of the aromatic ring and the amide plane. nih.gov

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These interactions are crucial in determining the physical properties of the solid.

Hydrogen Bonding: In this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or more complex networks, as observed in N-cyclohexyl-3-fluorobenzamide. nih.gov

π-Stacking: Interactions between the electron-rich π systems of the aromatic rings can also play a role in stabilizing the crystal structure. The presence and geometry of such interactions would be revealed by X-ray analysis.

Illustrative Crystallographic Data for a Related Compound: N-cyclohexyl-3-fluorobenzamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.267(3) |

| b (Å) | 6.599(4) |

| c (Å) | 16.755(9) |

| β (°) | 90.090(17) |

| Dihedral Angle (Aromatic Ring to Amide Plane) | 29.9(2)° |

| Key Hydrogen Bond (D-H···A) | N-H···O |

| Hydrogen Bond Distance (D···A in Å) | 3.050(2) |

This data is for N-cyclohexyl-3-fluorobenzamide and is presented for illustrative purposes only.

Polymorphism and Co-crystallization Studies

The study of polymorphism is critical in pharmaceutical and materials science as different crystal forms can have different solubilities, stabilities, and bioavailabilities. While no polymorphism has been reported for this compound, techniques such as solvent crystallization from a variety of solvents with different polarities could be employed to screen for different polymorphic forms.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another avenue for modifying the physical properties of a compound. Exploring the co-crystallization of this compound with other molecules could lead to new solid forms with tailored properties.

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₃H₁₅F₂NO), high-resolution mass spectrometry (HRMS) provides the precision necessary to distinguish its elemental composition from other potential formulas with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of its constituent atoms and can be experimentally verified to within a few parts per million, offering unambiguous confirmation of the molecular formula. Complementary techniques like elemental analysis provide further validation; for C₁₃H₁₅F₂NO, the calculated composition is approximately C 65.26%, H 6.32%, and N 5.85%. nih.gov

Electron impact (EI) mass spectrometry is particularly useful for elucidating the molecular structure by analyzing the fragmentation patterns that result from the ionization process. The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting radical and cationic fragments.

The primary fragmentation pathways are initiated by the cleavage of the amide and N-cyclohexyl bonds. A common fragmentation event involves the cleavage of the bond between the cyclohexyl ring and the nitrogen atom. This can occur in two ways:

Loss of a cyclohexyl radical: The molecular ion ([M]⁺•) can lose a cyclohexyl radical (•C₆H₁₁) to form the stable 3,5-difluorobenzoylium cation.

Formation of a cyclohexyl cation: Alternatively, cleavage can result in the formation of the cyclohexyl cation ([C₆H₁₁]⁺) and a 3,5-difluorobenzamide (B161619) radical.

Another significant fragmentation pathway is the α-cleavage characteristic of amides, involving the scission of the carbonyl-nitrogen bond. This leads to the formation of the 3,5-difluorobenzoyl cation. Subsequent fragmentation of the aromatic ring can occur through the loss of carbon monoxide (CO) or fluorine radicals.

A summary of plausible key fragments observed in the mass spectrum of this compound is presented below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound Note: m/z values are based on the most common isotopes.

| Proposed Fragment Ion | Structure/Formula | Calculated m/z | Origin |

|---|---|---|---|

| Molecular Ion | [C₁₃H₁₅F₂NO]⁺• | 239.11 | Parent Molecule |

| 3,5-Difluorobenzoylium Cation | [F₂C₆H₃CO]⁺ | 157.01 | Loss of •C₆H₁₀N radical |

| 3,5-Difluorophenyl Cation | [F₂C₆H₃]⁺ | 113.02 | Loss of CO from [F₂C₆H₃CO]⁺ |

| Cyclohexyl Cation | [C₆H₁₁]⁺ | 83.10 | Cleavage of N-C bond |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its three-dimensional conformation. These two methods are complementary and, when used together, allow for a more complete vibrational analysis.

For this compound, the key functional groups—the secondary amide, the aromatic ring, and the aliphatic ring—give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. libretexts.org

Amide Group: The secondary amide linkage (-CO-NH-) is distinguished by several key vibrations. The N-H stretching vibration appears as a sharp, strong band typically in the 3300-3100 cm⁻¹ region. The amide I band, which is primarily due to C=O stretching, is one of the most intense bands in the IR spectrum, found around 1680-1630 cm⁻¹. The amide II band, a mix of N-H bending and C-N stretching, occurs near 1550 cm⁻¹.

Aromatic Ring: The difluorinated benzene (B151609) ring exhibits C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations produce strong absorptions in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹.

Cyclohexyl Ring: The aliphatic C-H stretching vibrations of the cyclohexyl group are observed just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. libretexts.org C-H bending and scissoring vibrations are found between 1470-1450 cm⁻¹. libretexts.org

Conformational analysis reveals that the cyclohexane (B81311) ring adopts its most stable chair conformation. nih.gov Furthermore, there is a defined spatial relationship between the plane of the aromatic ring and the amide group, characterized by a specific dihedral angle. nih.gov These conformational details influence the precise frequencies and intensities of vibrational modes, particularly in the complex fingerprint region (below 1500 cm⁻¹). Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another can also cause shifts in the N-H and C=O stretching frequencies. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide N-H | Stretching | 3300 - 3100 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (Cyclohexyl) | Stretching | 2950 - 2850 | Strong |

| Amide C=O (Amide I) | Stretching | 1680 - 1630 | Very Strong |

| Amide N-H bend / C-N stretch (Amide II) | Bending/Stretching | 1570 - 1515 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| Aliphatic C-H (Cyclohexyl) | Bending | 1470 - 1450 | Medium |

| Aromatic C-F | Stretching | 1350 - 1100 | Strong |

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 3,5 Difluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-cyclohexyl-3,5-difluorobenzamide, DFT calculations can elucidate its fundamental electronic properties, predict spectroscopic characteristics, and assess the energetics of different molecular forms.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can map the electron density distribution of this compound, revealing the molecule's electronic landscape. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. tsijournals.com

In a hypothetical DFT study of this compound, the HOMO would likely be localized on the electron-rich 3,5-difluorobenzamide (B161619) moiety, particularly the benzene (B151609) ring and the amide group, due to the presence of lone pairs on the oxygen and nitrogen atoms. The LUMO, on the other hand, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy gap would provide a measure of the molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical values based on typical DFT calculations for similar aromatic amides.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. nih.gov This allows for the assignment of experimental NMR signals to specific atoms in the molecule. For this compound, calculations would predict the chemical shifts of the protons and carbons in the cyclohexyl and difluorobenzoyl moieties.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the N-H and C=O stretching of the amide group, and the C-F stretching of the aromatic ring. A comparison with experimental Infrared (IR) spectra can help in the identification of the compound and the analysis of its functional groups. tsijournals.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. ucf.edu The calculations would identify the electronic transitions responsible for the absorption bands, typically π-π* transitions within the aromatic ring.

Energetics of Conformational Isomers and Tautomeric Forms

This compound can exist in different spatial arrangements (conformers) due to rotation around single bonds, particularly the C-N amide bond and the bond connecting the cyclohexyl ring to the nitrogen atom. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation. nih.govresearchgate.net For this molecule, the chair conformation of the cyclohexane (B81311) ring is expected to be the most stable. nih.gov

Tautomerism, the migration of a proton, is also a possibility for amides, leading to the formation of an imidic acid tautomer. DFT calculations can be employed to compute the energies of the amide and imidic acid forms, thereby predicting the predominant tautomer under different conditions. nih.gov For most simple amides, the amide form is significantly more stable.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent. youtube.com By simulating the movement of every atom in the system, MD can explore the conformational landscape of this compound and the effects of solvation.

MD simulations can reveal how the molecule flexes and changes its shape in solution. This is particularly important for understanding how the molecule might interact with biological targets. The simulations can also model the arrangement of solvent molecules around the solute, providing insights into solvation energies and the influence of the solvent on the molecule's preferred conformation. frontiersin.orgresearchgate.net For instance, in a polar solvent like water, the polar amide group would be expected to form hydrogen bonds with water molecules. nih.govacs.org

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in studying the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the amide bond is a fundamental reaction. libretexts.org

Computational studies can map the entire reaction pathway, identifying the transition state structures and calculating the activation energies. nih.govacs.orgacs.org This information is crucial for understanding the reactivity of the compound and predicting its stability under different chemical conditions. For the hydrolysis of this compound, theoretical studies could investigate both acid- and base-catalyzed mechanisms, determining which pathway is more favorable. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.gov

For a series of related benzamide (B126) derivatives, QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with a specific biological activity, such as enzyme inhibition. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Similarly, QSPR models can predict various physicochemical properties of this compound, such as its solubility, boiling point, and lipophilicity (logP). nih.gov These predictions are valuable in the early stages of drug development and material science.

Ligand-Protein Docking and Molecular Recognition Principles (Excluding Clinical Outcomes)

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of a ligand, such as this compound, to a protein target at the atomic level. This section explores the theoretical principles of molecular recognition that govern the interaction of this compound with protein binding sites, based on computational studies of its structural fragments and analogous molecules.

The molecular architecture of this compound—comprising a difluorinated phenyl ring, a central amide linker, and a cyclohexyl group—dictates its potential interactions with a protein receptor. Molecular docking simulations for analogous compounds help to elucidate the likely binding modes and the key intermolecular forces at play. These forces include hydrogen bonds, van der Waals interactions, and specific contributions from the fluorine and cyclohexyl moieties.

Role of the 3,5-Difluorobenzamide Moiety

The 3,5-difluorobenzamide core is critical for establishing specific interactions within a protein's binding pocket. The carboxamide group is a classic hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). Docking studies on similar benzamides consistently highlight the importance of this group in anchoring the ligand to the protein backbone or to specific amino acid side chains, such as asparagine, valine, and leucine, through hydrogen bonds. nih.gov

The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and interaction potential. nih.govmdpi.com Fluorine is highly electronegative and can act as a weak hydrogen bond acceptor. mdpi.comnih.gov While these hydrogen bonds are generally modest in strength, their frequency in protein-ligand complexes suggests they play a role in binding. nih.gov More significantly, the fluorination alters the electrostatic profile of the aromatic ring and can lead to favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups in the receptor. nih.gov Conformational analyses of related difluorobenzamides have shown that the fluorine atoms can induce non-planarity between the aromatic ring and the amide group, which can be a crucial factor for fitting into a specific allosteric binding site. nih.gov

Aromatic interactions, such as π-π stacking or π-cation interactions, are also a key feature of ligand-protein recognition. nih.govbrylinski.org The difluorinated phenyl ring of this compound can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Contribution of the Cyclohexyl Group

The principles of molecular recognition for this compound are a composite of the interactions contributed by its distinct chemical features. The following tables summarize these potential interactions and the computational methods used to study them.

Table 1: Potential Molecular Interactions of this compound Fragments

| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Examples) | References |

|---|---|---|---|

| 3,5-Difluorophenyl Ring | Aromatic (π-π, π-cation), Halogen bonds (weak H-bond acceptor) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Lysine (Lys), Arginine (Arg) | nih.gov, nih.gov, nih.gov, brylinski.org |

| Amide Linker (-CONH-) | Hydrogen Bonding (Donor and Acceptor) | Asparagine (Asn), Glutamine (Gln), Valine (Val), Leucine (Leu), Serine (Ser) | nih.gov |

| Cyclohexyl Ring | Hydrophobic Interactions, Van der Waals Forces | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | researchgate.net |

Table 2: Computational Methods in Ligand-Protein Docking Studies

| Method/Technique | Purpose in Studying Ligand Binding | Typical Software/Approach | References |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein. | AutoDock Vina, CDOCKER, XP protocol | fu-berlin.de, niscpr.res.in, nih.gov, malariaworld.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides high-accuracy energy calculations for the interaction between the ligand and the active site. | ONIOM-based methods | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess stability and conformational changes. | GROMACS, Discovery Studio | fu-berlin.de, nih.gov |

| Scoring Functions | Estimate the binding free energy to rank different docking poses. | MM-PBSA, Astex Statistical Potential (ASP) | nih.gov, brylinski.org |

Chemical Reactivity and Functionalization of N Cyclohexyl 3,5 Difluorobenzamide

Reactions on the Benzamide (B126) Core

The benzamide core of N-cyclohexyl-3,5-difluorobenzamide presents several avenues for chemical transformation, primarily centered on the aromatic ring and the amide bond itself.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com However, the benzene (B151609) ring in this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing inductive effects of the two fluorine atoms and the resonance-withdrawing effect of the N-cyclohexylcarboxamide group. uci.edulibretexts.org

Both fluorine and the amide group are considered deactivating substituents. libretexts.org The amide group directs incoming electrophiles to the meta position relative to itself, while the fluorine atoms direct to the ortho and para positions. In this specific molecule, the C2, C4, and C6 positions are available for substitution. The C4 position is para to one fluorine and ortho to the other, while the C2 and C6 positions are ortho to the amide and one fluorine atom. Due to the strong deactivation, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be necessary to achieve any substitution. uci.eduyoutube.com The likely outcome would be a mixture of products, with substitution occurring at the position least deactivated by the combined electronic effects.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃, H₂SO₄ | Very slow reaction; potential for substitution at C2/C6 or C4 position. |

| Halogenation | Br₂, FeBr₃ | Requires harsh conditions; low yield of brominated products expected. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Unlikely to proceed due to the strongly deactivated ring. uci.edu |

| Sulfonation | Fuming H₂SO₄ | Possible under forcing conditions to yield a sulfonic acid derivative. |

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the 3,5-difluorobenzoyl moiety makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comtotal-synthesis.comlibretexts.org The fluorine atoms, despite forming a strong C-F bond, are excellent leaving groups in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. total-synthesis.com

In this compound, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can attack one of the carbons bearing a fluorine atom (C3 or C5), leading to the displacement of the fluoride (B91410) ion. This provides a powerful method for introducing a variety of functional groups onto the aromatic ring. The reaction is typically carried out in a polar aprotic solvent and may require heat to proceed to completion.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | N-cyclohexyl-3-fluoro-5-methoxybenzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-cyclohexyl-3-fluoro-5-(phenylthio)benzamide |

| Amine | Piperidine | N-cyclohexyl-3-fluoro-5-(piperidin-1-yl)benzamide |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | N-cyclohexyl-3-fluoro-5-hydroxybenzamide |

Amide Bond Transformations

The amide bond is notoriously stable and resistant to cleavage. nih.gov However, under specific conditions, it can undergo transformations such as hydrolysis or reduction.

Hydrolysis: The hydrolysis of the amide bond in this compound would break the molecule into 3,5-difluorobenzoic acid and cyclohexylamine (B46788). This reaction can be achieved under either acidic or basic conditions, typically requiring prolonged heating. libretexts.orgmasterorganicchemistry.comyoutube.com

Acid-catalyzed hydrolysis: Heating with a strong acid like aqueous HCl or H₂SO₄ would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com The final products would be 3,5-difluorobenzoic acid and the cyclohexylammonium salt.

Base-catalyzed hydrolysis: Heating with a strong base like aqueous NaOH would involve the direct attack of a hydroxide ion on the carbonyl carbon. youtube.com This would initially produce the 3,5-difluorobenzoate salt and cyclohexylamine.

Reduction: The amide can be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-(3,5-difluorobenzyl)cyclohexanamine. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.

Functionalization of the Cyclohexyl Moiety

The cyclohexyl ring, being a saturated hydrocarbon, is generally less reactive than the aromatic core. Its functionalization typically involves radical reactions or, more sophisticatedly, stereoselective methods.

Stereoselective Derivatization of the Cyclohexane (B81311) Ring

While no specific studies on the stereoselective derivatization of this compound were found, general methods for the functionalization of cyclohexane rings can be considered. These reactions often aim to control the stereochemistry of the new substituent (axial vs. equatorial). For instance, catalytic methods could potentially introduce hydroxyl or other functional groups at specific positions on the ring. acs.org Palladium-catalyzed C-H activation and arylation has been demonstrated on a range of saturated N-heterocycles and N,N-dialkylamines, suggesting that direct functionalization of the cyclohexyl ring's C-H bonds, though challenging, might be achievable with appropriate directing groups and catalysts. nih.gov

Photochemical and Electrochemical Reactivity of this compound

Modern synthetic methods increasingly utilize light or electricity to drive reactions that are difficult to achieve through traditional thermal means. researchgate.net

Photochemical Reactivity: Photoredox catalysis has emerged as a powerful tool for activating otherwise unreactive C-F bonds for nucleophilic substitution. researchgate.netnih.gov This method can generate highly reactive radical cation intermediates from fluoroarenes under mild, visible-light-irradiated conditions. researchgate.net For a molecule like this compound, which is considered an "unactivated" or electron-neutral fluoroarene for certain transformations, photoredox catalysis could enable SNAr reactions with a broader range of nucleophiles that would not react under thermal conditions. nih.gov This approach, termed cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), could significantly expand the synthetic utility of this compound. nih.gov

Electrochemical Reactivity: Organic electrosynthesis offers another avenue for activating C-F bonds. researchgate.net Electrochemical methods can be used to generate the same types of radical intermediates as photoredox catalysis, often with high efficiency and control. Electrophotocatalytic methods, which combine both light and electricity, have been shown to be effective for the SNAr of unactivated aryl fluorides. researchgate.net These techniques could potentially be applied to this compound to facilitate its derivatization under mild conditions, avoiding the need for harsh reagents. rsc.org

Metal-Catalyzed Transformations Involving this compound

The strategic functionalization of this compound can be achieved through various metal-catalyzed transformations, which unlock pathways to complex molecular structures. A significant area of this research is the transition metal-catalyzed activation of C-H bonds, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds.

A prime example of such a transformation is the rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes to synthesize substituted isoquinolones. nih.govnih.govrsc.org This methodology is noted for its high efficiency and broad substrate scope. The reaction is proposed to proceed through an initial N-H metalation of the amide, followed by an ortho C-H activation to form a rhodacycle intermediate. nih.govnih.govrsc.org This intermediate then undergoes insertion of an alkyne, leading to the formation of the isoquinolone product. nih.gov The reaction is tolerant of a wide array of substituents on the benzamide, including halides, which suggests that this compound would be a suitable substrate for this transformation. nih.gov

The general applicability of this rhodium-catalyzed annulation is well-documented, accommodating various substituents on both the benzamide and the alkyne. nih.govnih.govrsc.org This includes tolerance for both electron-donating and electron-withdrawing groups on the aromatic ring of the benzamide. The N-substituent of the benzamide can also be varied, with both alkyl and aryl groups being compatible with the reaction conditions. Consequently, it is highly probable that this compound would react with a symmetrical alkyne like diphenylacetylene (B1204595) to produce a correspondingly substituted isoquinolone.

A representative rhodium-catalyzed synthesis that would be applicable to this compound is detailed in the interactive table below.

Table 1: Representative Data for Rhodium-Catalyzed Isoquinolone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product |

|---|

The fluorine atoms at the 3- and 5-positions of the benzoyl group in this compound are expected to be retained during this catalytic cycle, resulting in a difluorinated isoquinolone scaffold. Such fluorinated heterocyclic compounds are of considerable interest in the fields of medicinal chemistry and materials science because the inclusion of fluorine can significantly modify the biological and physical properties of the molecule.

Further exploration into the metal-catalyzed reactions of this compound could reveal new synthetic routes and provide access to a wider range of complex, functionalized molecules.

Advanced Applications in Chemical Science Excluding Clinical and Safety

Role as a Scaffold in Chemical Biology Research for Molecular Probes

The N-cyclohexyl-3,5-difluorobenzamide scaffold holds promise for the development of molecular probes for chemical biology research. The benzamide (B126) core is a common feature in many biologically active molecules, and the difluorophenyl group offers unique properties for probe design. Fluorine atoms can enhance binding affinity, metabolic stability, and provide a spectroscopic handle (¹⁹F NMR) for monitoring molecular interactions without introducing significant steric bulk.

The cyclohexyl group provides a lipophilic handle that can influence cell permeability and target engagement. By modifying the cyclohexyl or phenyl rings with reporter groups such as fluorophores or biotin, this compound derivatives could be developed as probes to study biological processes. For instance, fluorinated benzamides have been developed as radiotracers for positron emission tomography (PET) to visualize and quantify receptor distribution in the brain, demonstrating the utility of this scaffold in creating imaging agents. nih.govnih.gov

Supramolecular Assembly and Host-Guest Interactions

The structure of this compound is well-suited for participating in supramolecular assembly and host-guest interactions, driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Self-Assembly Mechanisms and Nanostructure Formation

The amide group is a classic motif for forming strong, directional hydrogen bonds, which can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional nanostructures. The difluorobenzamide moiety can participate in halogen bonding and dipole-dipole interactions, further directing the assembly process. The cyclohexyl group can drive assembly through hydrophobic effects in aqueous media or engage in van der Waals interactions in the solid state. Similar to how other benzamides form nanofibers and other complex nanostructures, this compound could potentially self-assemble into ordered materials. nih.gov

Development of Supramolecular Catalysts

The defined cavities and recognition sites formed during the supramolecular assembly of benzamide derivatives can be exploited for catalysis. While direct catalytic applications of this compound have not been reported, the principles of supramolecular catalysis suggest its potential. The amide and difluorophenyl groups could act as binding sites for specific substrates, orienting them for a reaction, while appended catalytic moieties could facilitate chemical transformations. The enantioselective properties of chiral catalysts based on cyclopropenimines with dicyclohexylamino substituents underscore the potential role of cyclohexyl groups in creating effective catalytic environments. rsc.org

Design of Chemical Sensors and Recognition Elements

The specific binding capabilities of this compound make it a candidate for the design of chemical sensors. The difluorobenzamide core can be tailored to recognize specific analytes through hydrogen bonding and electrostatic interactions. The incorporation of this moiety into a larger system, such as a polymer or a self-assembled monolayer, could lead to a material that changes its optical or electronic properties upon binding to a target molecule, forming the basis of a sensor. The design of optical chemical sensors often relies on a chemical recognition element coupled with a transducer, a role that this compound could potentially fulfill. mdpi.com

Applications in Materials Science and Polymer Chemistry

In materials science, the properties of this compound could be harnessed to create novel materials. Its rigid aromatic core and the hydrogen-bonding capability of the amide group could be used to design liquid crystals or organogels. When incorporated as a monomer into a polymer chain, the difluorobenzamide unit could impart specific properties such as thermal stability, flame retardancy, and altered solubility. The presence of fluorine is known to influence the electronic properties of materials, suggesting that polymers containing this moiety could have applications in electronics or as specialized coatings. Benzamides have seen broad applications in the development of organic (bio)materials. dcu.ie

Utilization in Structure-Based Design and Lead Optimization Studies (Non-Clinical Context)

In the realm of non-clinical chemical research, this compound can serve as a valuable scaffold for structure-based design and lead optimization studies. The process of discovering new molecules with specific functions, such as inhibitors for enzymes not related to human disease, often starts with a lead compound that is then systematically modified to improve its properties.

The difluorobenzamide core provides a rigid platform whose interactions with a target protein can be predicted and modeled. The two fluorine atoms can act as hydrogen bond acceptors and can significantly influence the acidity of the amide proton, thereby modulating binding interactions. The cyclohexyl group explores lipophilic pockets in a binding site. Structure-activity relationship (SAR) studies on related benzamide series have shown that modifications to the N-substituent and the benzoyl ring can dramatically affect binding affinity and specificity. nih.govmdpi.com

For example, in a hypothetical study to develop a potent and selective inhibitor for a non-human enzyme, one might start with a simple benzamide hit. Introducing the 3,5-difluoro substitution could enhance binding affinity through interactions with a specific sub-pocket of the enzyme. The N-cyclohexyl group could then be explored to optimize hydrophobic interactions. The table below illustrates a hypothetical SAR study for such a non-clinical target.

| Compound | Modification | Hypothetical IC₅₀ (nM) | Rationale for Modification |

| 1 | N-phenylbenzamide | 5000 | Initial Hit |

| 2 | N-phenyl-3,5-difluorobenzamide | 1000 | Introduction of fluorine to probe for hydrogen bond acceptors. |

| 3 | N-cyclohexylbenzamide | 800 | Exploration of lipophilic pocket with a non-aromatic group. |

| 4 | This compound | 150 | Combination of favorable fluorine interactions and lipophilic binding. |

| 5 | N-(4-hydroxycyclohexyl)-3,5-difluorobenzamide | 300 | Introduction of a polar group to target a hydrophilic region. |

This systematic approach allows researchers to understand the key interactions that govern binding and to rationally design more potent and selective compounds for their specific, non-clinical research needs.

Benchmarking in Mechanistic Enzymology Studies (In Vitro/In Silico)

In the realm of advanced chemical science, this compound serves as a valuable scaffold for benchmarking in mechanistic enzymology studies. Its structural components, the N-cyclohexyl group and the 3,5-difluorobenzamide (B161619) core, are instrumental in the design and analysis of enzyme inhibitors. Researchers utilize this and structurally related molecules to probe enzyme active sites, elucidate mechanisms of inhibition, and establish structure-activity relationships (SAR) through a combination of in vitro and in silico methodologies.

The difluorobenzamide moiety is a key feature in the design of inhibitors for a variety of enzymes. For instance, derivatives of 2,6-difluorobenzamide (B103285) have been developed as potent inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.net These studies often involve in vitro assays to determine the inhibitory concentration (IC₅₀) and to understand the kinetics of enzyme inhibition. Molecular docking and molecular dynamics simulations are then employed to visualize the binding interactions within the enzyme's active site, providing a rationale for the observed inhibitory activity. nih.govresearchgate.net

Similarly, various benzamide derivatives have been extensively studied as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comnih.gov In these studies, newly synthesized benzamides are benchmarked against known inhibitors to assess their potency and selectivity. mdpi.com The mechanism of action is often elucidated through kinetic studies, which can reveal whether the inhibition is competitive, non-competitive, or mixed-mode. nih.govnih.gov These experimental findings are frequently supported by computational docking studies that predict the binding poses of the inhibitors in the enzyme's active site. mdpi.comnih.govmdpi.com

The N-cyclohexyl group, on the other hand, contributes to the lipophilicity and conformational flexibility of the molecule, which can influence its binding affinity and pharmacokinetic properties. The interplay between the cyclohexyl ring and the substituted benzamide core allows for a systematic exploration of the steric and electronic requirements of an enzyme's binding pocket.

To illustrate the process of benchmarking, consider the following hypothetical data tables, which are representative of the types of data generated in mechanistic enzymology studies of benzamide derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | mdpi.com |

| Donepezil (Standard) | AChE | 0.046 | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | mdpi.com |

| Quercetin (Standard) | BACE1 | 4.89 | mdpi.com |

| 3-chloroalkoxy 2,6-difluorobenzamide derivative (7) | Bacillus subtilis (MIC) | 0.25-1 | nih.gov |

| 3-bromoalkoxy 2,6-difluorobenzamide derivative (12) | Bacillus subtilis (MIC) | 0.25-1 | nih.gov |

| Compound | Target Enzyme | Inhibition Type | Binding Site Interaction (from in silico studies) | Reference |

|---|---|---|---|---|

| Diclofenac conjugated with sulfaguanidine (B1682504) (11) | Urease | Mixed | Interaction with active site nickel ions and key amino acid residues. | nih.gov |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (2) | Tyrosinase | Competitive | Binds to the active site. | nih.gov |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (3) | Tyrosinase | Non-competitive | Binds to an allosteric site. | nih.gov |

| Benzamide derivatives | HDAC2 | - | Interactions with the enzyme almost identical to those shown experimentally for 2-aminobenzamide. | nih.gov |

These tables showcase how IC₅₀ values are used to quantify the potency of new compounds against specific enzymes, with comparisons to standard inhibitors. nih.govmdpi.com Furthermore, they demonstrate how kinetic studies, in conjunction with in silico modeling, can provide a deeper understanding of the inhibitory mechanism at a molecular level. nih.govnih.govnih.gov For instance, molecular docking can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the inhibitor and amino acid residues within the enzyme's active or allosteric sites, explaining the observed inhibitory activity and mechanism. researchgate.netmdpi.comnih.gov

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of N-cyclohexyl-3,5-difluorobenzamide, like many amide bond formations, often relies on methods that can be resource-intensive and generate significant waste. chemrxiv.orgacs.org A primary challenge is the development of greener and more efficient synthetic protocols.

Recent advancements in mechanochemistry offer a promising alternative to traditional solvent-based methods. nih.govchemrxiv.org Ball milling, for instance, has been successfully used for the synthesis of amides, including a reported mechanochemical synthesis of this compound. researchgate.netorganic-chemistry.org This solid-state approach often leads to faster reactions, reduced solvent use, and simplified purification processes. nih.govorganic-chemistry.org Further research in this area could focus on optimizing reaction conditions for large-scale production and exploring the use of recyclable catalysts.

Another sustainable approach involves the use of biocatalysis. chemrxiv.org Employing enzymes for amide bond formation can offer high selectivity and operate under mild, environmentally benign conditions. chemrxiv.org The development of robust and promiscuous ancestral ATP-dependent amide bond synthetases presents an opportunity for the enzymatic synthesis of a wide range of amides, potentially including this compound. chemrxiv.org Additionally, exploring novel catalytic systems, such as those based on covalent organic frameworks (COFs) for photocatalytic amide synthesis from alcohols, could revolutionize the industrial production of such compounds. dst.gov.in The use of reusable Brønsted acidic ionic liquids as both catalyst and solvent also presents a practical and green methodology for direct amide synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Synthesis | Well-established, versatile | High temperatures, harsh conditions, waste generation dst.gov.in | Greener solvents, more efficient coupling reagents |

| Mechanochemistry | Solvent-free, faster reactions, high efficiency nih.govchemrxiv.orgorganic-chemistry.org | Scalability challenges, potential for localized heating | Optimization for industrial scale, new catalyst development |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly chemrxiv.org | Enzyme stability and cost, limited substrate scope | Engineering more robust enzymes, expanding substrate compatibility |

| Photocatalysis (COFs) | Sustainable, mild conditions, high efficiency, recyclable dst.gov.in | Catalyst development and stability | Optimizing COF structure for enhanced performance |

| Ionic Liquids | Reusable catalyst/solvent, practical for direct coupling researchgate.net | Viscosity, cost, and potential toxicity of some ionic liquids | Design of low-viscosity, non-toxic, and highly efficient ionic liquids |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The chemical reactivity of this compound is largely dictated by the interplay of the amide functionality and the difluorinated aromatic ring. The fluorine atoms act as strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the amide bond itself. numberanalytics.comnumberanalytics.com

Future research should delve into exploring novel transformation pathways for this compound. This could include investigating its participation in various coupling reactions, C-H activation, and other functionalization reactions to generate a diverse library of derivatives. acs.org Understanding how the difluoro substitution pattern affects the regioselectivity and stereoselectivity of these reactions is crucial. numberanalytics.com For instance, the electron-deficient nature of the aromatic ring could make it susceptible to nucleophilic aromatic substitution, opening up avenues for further diversification. numberanalytics.com Additionally, exploring the reactivity of the amide N-H bond and the cyclohexyl ring could lead to the discovery of new chemical transformations.

Advanced In Silico Prediction of Molecular Behavior and Interactions

Computational chemistry offers powerful tools to predict the molecular properties and interactions of this compound, thereby accelerating the discovery process. nih.govsci-hub.semdpi.com In silico methods can be employed to predict a range of properties, including drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential biological targets. mdpi.comjaptronline.comnih.gov

Future efforts in this area should focus on developing more accurate and predictive models. This includes the use of quantum mechanics calculations, such as Density Functional Theory (DFT), to understand the electronic structure and reactivity of the molecule. sci-hub.se Molecular docking and molecular dynamics simulations can provide insights into how this compound and its analogs interact with biological macromolecules, such as enzymes. nih.govresearchgate.net These computational studies can guide the rational design of new derivatives with improved activity and selectivity. nih.gov

Table 2: In Silico Tools and Their Applications in Chemical Research

| Tool/Method | Application | Predicted Properties for this compound |

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure nih.gov | Potential efficacy as an enzyme inhibitor |

| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties mdpi.comjaptronline.com | Oral bioavailability, metabolic stability, potential toxicity |

| Molecular Docking | Predict binding mode and affinity to a target protein nih.govresearchgate.net | Interaction with specific enzyme active sites |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complex with a target researchgate.net | Stability of the ligand-protein complex over time |

| Density Functional Theory (DFT) | Calculate electronic structure and reactivity sci-hub.se | HOMO-LUMO gap, electrostatic potential, reaction mechanisms |

Design of this compound-Based Chemical Tools with Enhanced Selectivity

The development of chemical tools, such as probes and inhibitors, with high selectivity for their biological targets is a significant challenge in chemical biology and drug discovery. itmedicalteam.plnih.govnih.gov this compound, with its fluorinated scaffold, presents an interesting starting point for the design of such tools. The fluorine atoms can be leveraged for ¹⁹F NMR studies, providing a unique spectroscopic handle for monitoring binding events. nih.gov

A key future direction is the rational design of derivatives with enhanced selectivity for specific enzymes or protein targets. nih.govresearchgate.net This can be achieved by modifying the cyclohexyl and benzamide (B126) moieties to optimize interactions with the target's binding site. nih.gov Achieving selectivity is crucial to minimize off-target effects. itmedicalteam.pl The design of substrate-selective inhibitors, which modulate the activity of an enzyme towards specific substrates, is an emerging and promising strategy. nih.gov Furthermore, the development of fluorinated probes based on this scaffold could enable new imaging and diagnostic applications. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid analysis of large datasets and the prediction of reaction outcomes and molecular properties. digitellinc.comtandfonline.compku.edu.cnaiche.org For this compound, AI and ML can be integrated across the entire research and development pipeline.

Addressing Gaps in Fundamental Understanding of its Chemical Space

Despite the progress made, there are still fundamental gaps in our understanding of the chemical space surrounding this compound. The introduction of fluorine atoms significantly alters the physicochemical properties of aromatic compounds, including their electronics, stability, and intermolecular interactions. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.netscinito.ai

A crucial area for future research is to systematically explore the structure-activity relationships (SAR) of this compound derivatives. This involves synthesizing and testing a wide range of analogs to understand how modifications to the cyclohexyl group, the linker, and the substitution pattern on the aromatic ring affect its biological activity. A deeper understanding of how fluorination impacts properties like pKa, lipophilicity, and metabolic stability is also needed. numberanalytics.comresearchgate.net Closing these knowledge gaps will be essential for the rational design of next-generation compounds with tailored properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.